Symmetric amine templates often fail to produce the desired mesoporous architecture in sol-gel oxide synthesis, yielding microporous materials. N-Propylbutylamine's asymmetric propyl/butyl chains impose precise steric crowding, directing supermicroporous/mesoporous structures (10-20 Å, Type 4 isotherm) for enhanced epoxidation catalysts. In ionic liquid synthesis, it depresses melting points via irregular packing. SMolecule ensures consistent purity and reliable global supply.
1-Butanamine, N-propyl- (CAS 20193-21-9), commonly known as N-propylbutylamine, is an asymmetric secondary aliphatic amine with a boiling point of 133-134 °C and a density of 0.745 g/mL [1]. It is synthesized via the reaction of butylamine with 1-propanol over a Raney nickel catalyst . In industrial and advanced laboratory settings, it is primarily procured as a highly specific structure-directing agent (template) for the sol-gel synthesis of microporous mixed metal oxides, and as a versatile building block for asymmetric active pharmaceutical ingredients (APIs) and specialty surfactants [1]. Its distinct steric profile, featuring both a propyl and a butyl chain, provides intermediate lipophilicity and specific spatial hindrance compared to symmetric secondary amines .
Substituting N-propylbutylamine with straight-chain primary amines (like N-hexylamine) or symmetric secondary amines (like dibutylamine) fundamentally alters the steric environment and physical properties of the system[1]. In materials science, the specific steric crowding around the secondary nitrogen of N-propylbutylamine dictates the pore architecture during the sol-gel synthesis of metal oxides; replacing it with a primary amine shifts the material from a mesoporous/supermicroporous structure to a purely microporous one, drastically changing catalytic performance [2]. Furthermore, in precursor applications, substituting this asymmetric amine with a symmetric analog alters the lattice energy and lipophilicity of derived salts, potentially causing unwanted crystallization in ionic liquids or shifting the partition coefficient of target APIs [1].
In the sol-gel hydrolysis synthesis of titania-chromia (TiO2-Cr2O3) systems, the choice of amine template directly controls the final pore architecture. Using N-propylbutylamine as the structure-directing agent yields microporous mixed metal oxides with a Type 4 nitrogen adsorption-desorption isotherm and a surface area of 494 m2/g [1]. In direct contrast, using the primary amine N-hexylamine yields a Type 1 isotherm and a higher surface area of 564 m2/g [1]. The increased steric crowding around the secondary nitrogen in N-propylbutylamine is responsible for shifting the pore size distribution into the 10–20 Å region, effectively changing the material from purely microporous to supermicroporous/mesoporous[1].
| Evidence Dimension | Surface area and nitrogen adsorption isotherm type |
| Target Compound Data | 494 m2/g with a Type 4 isotherm |
| Comparator Or Baseline | N-hexylamine (564 m2/g with a Type 1 isotherm) |
| Quantified Difference | 70 m2/g reduction in surface area alongside a fundamental shift from Type 1 to Type 4 isotherm architecture. |
| Conditions | Sol-gel hydrolysis of titanium(IV) isopropoxide and chromium(III) acetate hydroxide. |
Buyers synthesizing custom porous catalysts must select this exact amine to achieve the specific Type 4 pore architecture and 10-20 Å pore size not accessible with straight-chain primary amines.
During the synthesis of templated porous materials, the structure-directing agent must be thermally removed (calcined) without collapsing the delicate inorganic network. N-propylbutylamine features a boiling point of 133-134 °C, which positions it between lighter symmetric amines like dipropylamine (110 °C) and heavier analogs like dibutylamine (159 °C) . This intermediate volatility provides a more controlled evaporation rate during the drying and calcination phases compared to highly volatile templates, reducing the risk of structural collapse, while requiring significantly less thermal energy for complete removal than dibutylamine .
| Evidence Dimension | Boiling point (indicative of thermal removal energy and volatility) |
| Target Compound Data | 133-134 °C |
| Comparator Or Baseline | Dipropylamine (110 °C) and Dibutylamine (159 °C) |
| Quantified Difference | 23-24 °C higher than dipropylamine; ~25 °C lower than dibutylamine. |
| Conditions | Standard atmospheric pressure handling and thermal calcination preparation. |
Procuring an amine with this specific thermal profile ensures the structural integrity of delicate sol-gel networks during the critical drying and calcination steps.
As an asymmetric secondary amine, N-propylbutylamine provides a distinct physical and steric profile compared to symmetric alternatives. It exhibits an estimated LogP of 2.17, which sits squarely between the lower lipophilicity of dipropylamine and the higher lipophilicity of dibutylamine (LogP ~2.83) [1]. When utilized as a precursor for active pharmaceutical ingredients (APIs) or specialty agrochemicals, this intermediate lipophilicity allows formulators to finely tune the partition coefficient of the final molecule [1]. Additionally, the asymmetric propyl and butyl chains disrupt crystal lattice packing, which is highly advantageous for lowering the melting points of derived ionic liquids compared to their symmetric counterparts [1].
| Evidence Dimension | Molecular symmetry and lipophilicity (LogP) |
| Target Compound Data | Asymmetric structure with LogP ~2.17 |
| Comparator Or Baseline | Dibutylamine (Symmetric structure with LogP ~2.83) |
| Quantified Difference | Lower lipophilicity and broken molecular symmetry leading to reduced lattice energy in derived salts. |
| Conditions | Precursor selection for salt, surfactant, or ionic liquid formulation. |
This exact compound is essential for formulators aiming to depress the melting point of ionic liquids or precisely tune the partition coefficient of an API without overshooting into high lipophilicity.
N-propylbutylamine is the selected choice for the sol-gel synthesis of TiO2-SiO2 or TiO2-Cr2O3 mixed metal oxides when a Type 4 isotherm and pore sizes in the 10-20 Å range are strictly required. Its specific steric bulk ensures the formation of supermicroporous/mesoporous architectures that enhance catalyst performance in liquid phase epoxidation reactions [1].
In the formulation of specialized ionic liquids and surfactants, this compound is selected over symmetric amines (like dibutylamine) because its asymmetric alkyl chains (propyl and butyl) disrupt crystal lattice packing. This structural irregularity effectively depresses the melting point of the resulting salts, maintaining them in a liquid state at room temperature [2].
N-propylbutylamine is utilized as a building block in the synthesis of dithiocarbamates, amides, and other active ingredients where an intermediate lipophilicity (LogP ~2.17) is required. It allows chemists to dial in the exact partition coefficient and steric hindrance of the target molecule, avoiding the excessive hydrophobicity associated with dibutyl derivatives [2].
Flammable;Corrosive